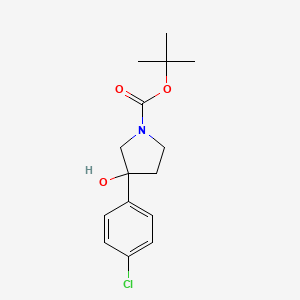

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

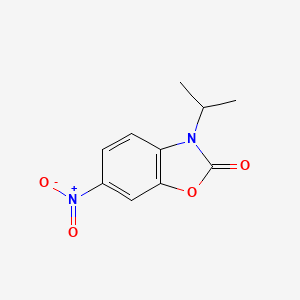

The compound crystallizes in the orthorhombic crystal system with space group Pbca. Intermolecular N–H···N hydrogen bonds stabilize the structure. Density functional theory (DFT) calculations provide insights into the electronic structure .

Chemical Reactions Analysis

- Inhibitory Activity : The compound significantly inhibits Jack bean urease (IC₅₀ value of 0.21 ± 0.2 μM, 100-fold higher than standard) .

- Antioxidant Property : It exhibits promising antioxidant activity (IC₅₀ value of 0.45 μg/mL against DPPH) .

- Cytotoxicity : LD₅₀ is 0.5 μg/mL in brine shrimp lethality bioassay .

- DNA Interaction : The compound interacts with DNA via intercalation (Kb; 1.605 × 10³ M⁻¹) .

Scientific Research Applications

Chemical Transformations

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate and its derivatives have been a focal point in various chemical transformations. For instance, an alkoxide anion triggered tert-butyloxycarbonyl (Boc) group migration mechanism was identified, involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). This compound's derivatives also show reactivity with L-selectride in anhydrous tetrahydrofuran, yielding certain isomers in quantitative yield (Boev et al., 2015).

Synthesis and Crystal Structure

A notable aspect of this compound involves its synthesis and crystal structure analysis. Research shows that its derivatives play a significant role in synthesizing novel compounds like protein tyrosine kinase Jak3 inhibitors (Chen Xin-zhi, 2011). The crystal structure of certain derivatives, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, has been determined, highlighting the compound's utility in structural chemistry (Zou Xia, 2001).

Applications in Organic Synthesis

This compound has been instrumental in various organic synthesis processes. Its application in the stereoselective synthesis of piperidine derivatives and functional anti- and syn-3,5-dihydroxyesters exemplifies its versatility in organic chemistry (Moskalenko & Boev, 2014), (Scheffler et al., 2002).

Enzyme-catalyzed Kinetic Resolution

In biochemical research, the compound has been utilized in the enzyme-catalyzed kinetic resolution of certain enantiomers, demonstrating its potential in chiral chemistry (Faigl et al., 2013).

Intermediary Role in Natural Product Synthesis

It serves as a key intermediate in synthesizing compounds like Biotin, a water-soluble vitamin crucial for metabolic processes. This illustrates the compound's significance in natural product synthesis (Qin et al., 2014).

Safety And Hazards

properties

IUPAC Name |

tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-14(2,3)20-13(18)17-9-8-15(19,10-17)11-4-6-12(16)7-5-11/h4-7,19H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAPPWPHZGKHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenyl(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B3125356.png)

![4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3125361.png)

![4-hydrazinyl-3H-Imidazo[4,5-c]pyridine](/img/structure/B3125388.png)

![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)

![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)

![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)

![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3125460.png)